Cas no 6883-81-4 (5,6,7,8-tetrahydronaphthalen-2-ylmethanol)

5,6,7,8-テトラヒドロナフタレン-2-イルメタノールは、芳香族化合物と飽和環構造を併せ持つ特異な有機中間体です。その化学構造は、ナフタレン骨格の一部が水素化されており、2位にヒドロキシメチル基が導入されています。この特徴的な構造により、医薬品や機能性材料の合成において有用なビルディングブロックとして機能します。特に、飽和環部分の立体障害が少ないため、さらなる誘導体化反応に適しています。また、芳香環と脂環式構造の両方を有するため、分子設計の柔軟性が高く、創薬化学分野での応用が期待されます。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く利用可能です。

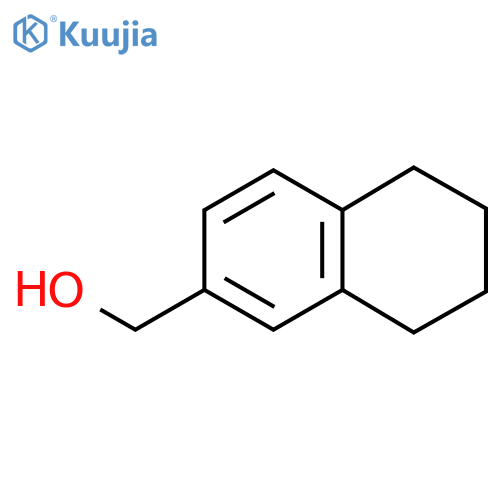

6883-81-4 structure

商品名:5,6,7,8-tetrahydronaphthalen-2-ylmethanol

5,6,7,8-tetrahydronaphthalen-2-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-

- (5,6,7,8-tetrahydronaphthalen-2-yl)methanol

- 2-NAPHTHALENECARBOXYLIC ACID,5,6,7,8-TETRAHYDRO-

- 6-hydroxymethyl-1,2,3,4-tetrahydronaphthalene

- 5,6,7,8-tetrahydronaphthalen-2-ylmethanol

- MFCD12755470

- 6-Hydroxymethyltetralin

- 1,2,3,4-Tetrahydronaphthalene-6-methanol

- tetralin-6-yl-methanol

- SCHEMBL2633408

- NS-01283

- RQXSANDGJWFACE-UHFFFAOYSA-N

- 6883-81-4

- FT-0766905

- N14351

- AKOS009333353

- CS-0326639

- EN300-1252126

-

- MDL: MFCD12755470

- インチ: 1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,12H,1-4,8H2

- InChIKey: RQXSANDGJWFACE-UHFFFAOYSA-N

- ほほえんだ: OCC1C=CC2=C(C=1)CCCC2

計算された属性

- せいみつぶんしりょう: 162.10400

- どういたいしつりょう: 162.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23000

- LogP: 2.05770

5,6,7,8-tetrahydronaphthalen-2-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T304123-50mg |

5,6,7,8-tetrahydronaphthalen-2-ylmethanol |

6883-81-4 | 50mg |

$ 160.00 | 2022-06-02 | ||

| Enamine | EN300-1252126-0.1g |

(5,6,7,8-tetrahydronaphthalen-2-yl)methanol |

6883-81-4 | 95% | 0.1g |

$257.0 | 2023-05-24 | |

| Enamine | EN300-1252126-1.0g |

(5,6,7,8-tetrahydronaphthalen-2-yl)methanol |

6883-81-4 | 95% | 1g |

$743.0 | 2023-05-24 | |

| Enamine | EN300-1252126-5.0g |

(5,6,7,8-tetrahydronaphthalen-2-yl)methanol |

6883-81-4 | 95% | 5g |

$2152.0 | 2023-05-24 | |

| TRC | T304123-10mg |

5,6,7,8-tetrahydronaphthalen-2-ylmethanol |

6883-81-4 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-1252126-0.05g |

(5,6,7,8-tetrahydronaphthalen-2-yl)methanol |

6883-81-4 | 95% | 0.05g |

$174.0 | 2023-05-24 | |

| Enamine | EN300-1252126-250mg |

(5,6,7,8-tetrahydronaphthalen-2-yl)methanol |

6883-81-4 | 95.0% | 250mg |

$367.0 | 2023-10-02 | |

| Enamine | EN300-1252126-10.0g |

(5,6,7,8-tetrahydronaphthalen-2-yl)methanol |

6883-81-4 | 95% | 10g |

$3191.0 | 2023-05-24 | |

| 1PlusChem | 1P00VUKG-500mg |

5,6,7,8-tetrahydronaphthalen-2-ylmethanol |

6883-81-4 | 95% | 500mg |

$778.00 | 2024-04-22 | |

| Enamine | EN300-1252126-1000mg |

(5,6,7,8-tetrahydronaphthalen-2-yl)methanol |

6883-81-4 | 95.0% | 1000mg |

$743.0 | 2023-10-02 |

5,6,7,8-tetrahydronaphthalen-2-ylmethanol 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

6883-81-4 (5,6,7,8-tetrahydronaphthalen-2-ylmethanol) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量